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molecular formula C14H12ClN B3028469 Anthracen-9-amine hydrochloride CAS No. 209743-32-8

Anthracen-9-amine hydrochloride

Cat. No. B3028469
M. Wt: 229.7 g/mol
InChI Key: XEPNDNPVNUVOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153726

Procedure details

In a preferred specific form of the invention 9-nitroanthracene is reacted with hydrated tin chloride and acetic acid in the presence of concentrated HCl to produce an aqueous solution of 9-aminoanthracene hydrochloride salt, and the solution is stirred in air at room temperature while 5% aqueous ammonia solution is added slowly until the pH rises to 1.8 to 2.0, the solution is stirred at this pH for at least 5 minutes and then further 5% aqueous ammonia is added slowly to bring the pH up to the range 5.8 to 6.0 and the stirring is continued at that pH for 3 to 6 hours and then further 5% aqueous ammonia is added to bring the pH into the range 8.5 to 9.0 with continued stirring, and the yellow solid which precipitates out is recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrated tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]2[C:10]([CH:11]=[C:12]3[C:17]=1[CH:16]=[CH:15][CH:14]=[CH:13]3)=[CH:9][CH:8]=[CH:7][CH:6]=2)([O-])=O.[ClH:18]>C(O)(=O)C>[ClH:18].[NH2:1][C:4]1[C:5]2[C:10]([CH:11]=[C:12]3[C:17]=1[CH:16]=[CH:15][CH:14]=[CH:13]3)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C2=CC=CC=C2C=C2C=CC=CC12
Name
hydrated tin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C2=CC=CC=C2C=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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